3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid
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Overview
Description
6-Hydroxymelatonin beta-D-glucuronide is a significant metabolite of melatonin, a hormone primarily produced by the pineal gland. This compound is formed through the glucuronidation of 6-hydroxymelatonin, which is itself a major active metabolite of melatonin. 6-Hydroxymelatonin beta-D-glucuronide plays a crucial role in the metabolism and excretion of melatonin, contributing to its antioxidant and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxymelatonin beta-D-glucuronide typically involves the enzymatic conversion of 6-hydroxymelatonin. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to 6-hydroxymelatonin, forming the glucuronide conjugate .
Industrial Production Methods: Industrial production of 6-hydroxymelatonin beta-D-glucuronide is less common due to its specific biological origin. it can be produced in vitro using recombinant UGT enzymes and purified 6-hydroxymelatonin under controlled conditions. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxymelatonin beta-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation. This reaction is essential for the compound’s solubility and excretion in urine .
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts. The reaction typically occurs at physiological pH and temperature, mimicking the conditions in the liver where this process naturally takes place .
Major Products Formed: The primary product of this reaction is 6-hydroxymelatonin beta-D-glucuronide itself. This compound is then excreted in the urine, representing a major pathway for melatonin metabolism and clearance from the body .
Scientific Research Applications
6-Hydroxymelatonin beta-D-glucuronide has several important applications in scientific research:
Mechanism of Action
6-Hydroxymelatonin beta-D-glucuronide exerts its effects primarily through its role as a metabolite of melatonin. It binds to melatonin receptors MT1 and MT2, acting as a full agonist and mimicking the effects of melatonin. This binding regulates various physiological processes, including sleep-wake cycles, antioxidant defense, and neuroprotection . The compound’s glucuronidation enhances its solubility and facilitates its excretion, thereby regulating melatonin levels in the body .
Comparison with Similar Compounds
6-Hydroxymelatonin: The immediate precursor to 6-hydroxymelatonin beta-D-glucuronide, sharing similar antioxidant and neuroprotective properties.
N-Acetylserotonin: Another melatonin metabolite with neuroprotective effects, but differing in its metabolic pathway and receptor interactions.
5-Methoxytryptamine: A related compound with similar receptor binding properties but distinct metabolic and physiological roles.
Uniqueness: 6-Hydroxymelatonin beta-D-glucuronide is unique due to its specific role in melatonin metabolism and excretion. Its formation through glucuronidation distinguishes it from other melatonin metabolites, highlighting its importance in maintaining melatonin homeostasis and facilitating its clearance from the body .
Properties
Molecular Formula |
C19H24N2O9 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O9/c1-8(22)20-4-3-9-7-21-11-6-13(12(28-2)5-10(9)11)29-19-16(25)14(23)15(24)17(30-19)18(26)27/h5-7,14-17,19,21,23-25H,3-4H2,1-2H3,(H,20,22)(H,26,27)/t14-,15-,16+,17-,19+/m0/s1 |
InChI Key |
BIRHYNBRXCOXLU-YUAHOQAQSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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